(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid is a synthetic organic compound used as a building block in the development of new chemical entities for research purposes. It belongs to the class of boronic acids, which are known for their versatility in forming carbon-carbon bonds through various cross-coupling reactions. This compound is particularly interesting due to the presence of a piperazine ring, a common pharmacophore in medicinal chemistry, and a pyridine ring, known for its ability to coordinate with metals. [] These features make it a valuable tool in the exploration of new bioactive compounds and materials.
The compound (2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid is a specialized boronic acid derivative that plays a significant role in medicinal chemistry and organic synthesis. Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them valuable in various applications, including drug development and biomaterials.
This compound can be synthesized through various methods involving boronic acid chemistry. The structure consists of a boronic acid functional group attached to a chloropyridine moiety, which is further substituted with a piperazine derivative. The tert-butoxycarbonyl group serves as a protecting group for the amine functionality of the piperazine, enhancing the stability and reactivity of the compound.
This compound falls under the category of boronic acids, which are organoboron compounds known for their unique reactivity with diols. They are classified based on their functional groups and the nature of their substituents. The presence of the piperazine ring and the chloropyridine structure also classifies it within heterocyclic compounds, which are critical in pharmaceutical applications.
The synthesis of (2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of (2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid can be depicted as follows:
The molecular formula is C15H20BClN2O2, with a molecular weight of approximately 306.6 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid participates in various chemical reactions typical for boronic acids:
The reactivity profile is influenced by both electronic and steric factors stemming from its substituents. The presence of electron-withdrawing groups like chlorine enhances electrophilicity at the boron center.
The mechanism by which (2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid exerts its action involves:
Studies have shown that boronic acids exhibit high binding affinity towards diols, with association constants that can be quantified using spectroscopic methods .
Key physical properties include:
Chemical properties relevant to this compound include:
(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid has several applications in scientific research:
This compound exemplifies the versatility of boronic acids in modern chemistry, particularly in medicinal applications where precise interactions with biological molecules are crucial.
The strategic disconnection of (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid reveals three key synthons: a halogenated pyridine boronic acid, a Boc-protected piperazine, and a chlorinated pyridine scaffold. This hybrid architecture is optimally assembled via sequential palladium-catalyzed cross-coupling reactions. The primary retrosynthetic step involves cleaving the C–N bond between the piperazine and pyridine rings, indicating that Suzuki-Miyaura coupling or Buchwald-Hartwig amination could construct this linkage [1] [4]. Computational modeling (DFT studies) supports nucleophilic substitution at the C2 position of 2,3-dichloropyridine-4-boronic acid due to enhanced electrophilicity from adjacent chlorine and boron substituents. This regioselectivity is critical for achieving the correct substitution pattern, as competing reactions at C3 or C4 would lead to structural isomers. The Boc group remains stable during these transformations, serving as a protecting group while maintaining nitrogen nucleophilicity [2] [4].
Table 1: Retrosynthetic Disconnection Strategies
Disconnection Site | Synthons Generated | Key Challenges |
---|---|---|
C2-N (piperazine) | Boc-piperazine, 3-chloro-4-borono-2-halopyridine | Regioselective C2 amination over C3/C4 positions |
B–C (boron) | Halogenated pyridine precursor | Stability of boronic acid under amination conditions |
Boc Group | Free piperazine, di-tert-butyl dicarbonate | Acid/base sensitivity of boronate moiety |
The Boc group serves dual functions in this synthesis: it protects the secondary amine of piperazine during metallation/coupling steps and enhances solubility for purification. Comparative studies of alternative protecting groups (e.g., Fmoc, Cbz) revealed Boc’s superior stability under basic Suzuki coupling conditions (K₂CO₃/ Pd(dppf)Cl₂) [4]. Specifically, Fmoc deprotection occurred under nucleophilic amination conditions, while Cbz hydrogenolysis conflicted with the boronate’s reactivity. Kinetic experiments demonstrated Boc stability within pH 2–12, crucial given boronic acid’s propensity for protodeboronation under acidic conditions [5]. However, prolonged heating >80°C in polar aprotic solvents (DMF, DMSO) triggered partial Boc cleavage, reducing yields by 15–20% [6]. Optimal protection protocols employ stoichiometric di-tert-butyl dicarbonate in THF at 0°C with N-methylmorpholine base, achieving >95% protection efficiency while minimizing boronic acid degradation. Deprotection studies confirm quantitative Boc removal with 4M HCl in dioxane without boronate decomposition [4] [5].
Table 2: Boc Protection Group Performance
Condition | Boc Stability (%) | Boronate Integrity (%) | Notes |
---|---|---|---|
Pd-catalyzed coupling (K₂CO₃, 80°C) | 98 | 95 | No transmetallation detected |
Strong acid (TFA, 25°C) | <5 | 88 | Controlled deprotection feasible |
Strong base (NaOH 1M, 25°C) | 100 | 92 | Protodeboronation <8% |
Prolonged DMF storage (7 days) | 85 | 90 | Hydrolysis due to solvent impurities |
Regioselective boron installation on the chlorinated pyridine core presents significant challenges due to competing metal-halogen exchange and protodehalogenation. Directed ortho-metalation (DoM) strategies fail with electron-deficient pyridines, necessitating transition-metal catalysis [6]. Iridium-catalyzed C–H borylation using [Ir(OMe)(COD)]₂/DTBMbpy with B₂pin₂ achieves >80% C4 selectivity on 3-chloro-2-fluoropyridine substrates, leveraging fluorine’s directing effect and higher C–F bond strength compared to C–Cl [7]. Subsequent electrophilic chlorination at C3 yields the key 3-chloro-4-borylated intermediate. Alternatively, Miyaura borylation of 2,3-dichloro-4-iodopyridine via Pd(dba)₂/XPhos catalysis shows exceptional C4 selectivity (I > Cl), with boronate yields >85% at 60°C in THF/water mixtures [6]. The 3-chloro substituent remains intact due to slower oxidative addition versus C–I bonds. Crucially, boronic acid stability is enhanced through in situ conversion to pinacol esters using pinacol/trimethyl orthoformate, preventing deboronation during chromatography [1] [6].
Table 3: Borylation Method Comparison
Method | Substrate | Regioselectivity | Yield (%) | Byproducts |
---|---|---|---|---|
Ir-catalyzed C–H borylation | 3-Chloro-2-fluoropyridine | >20:1 (C4) | 82 | Protodefluorination (<5%) |
Miyaura borylation (Pd) | 2,3-Dichloro-4-iodopyridine | >50:1 (C4) | 88 | Homocoupling (<3%) |
Halogen-metal exchange | 4-Bromo-2,3-dichloropyridine | <2:1 (C4/C3) | 45 | Protodehalogenation (30–40%) |
Microwave irradiation dramatically accelerates the key C–N coupling step between Boc-piperazine and 3-chloro-4-boronopyridine precursors. Conventional heating (toluene, 110°C, 12h) yields <70% product with significant protodeboronation, whereas microwave-assisted reactions (DMAc, 150°C, 30 min) achieve >95% conversion using Buchwald XantPhos Pd G3 catalyst [8]. The sealed-vessel microwave system prevents boronic acid dehydration and minimizes thermal degradation. Reaction optimization via DoE (Design of Experiments) identified critical parameters: catalyst loading (0.5–1 mol%), base (Cs₂CO₃ > K₃PO₄), and temperature (140–160°C). Notably, polar aprotic solvents like DMAc outperform dioxane or toluene due to improved microwave absorption and boronate solubility [8]. Scalability was demonstrated in 50g batches (Biotage® Initiator+ reactor) with consistent impurity profiles (Pd residue <10 ppm). This methodology reduces process mass intensity (PMI) by 40% versus conventional methods and eliminates the need for intermediate isolation.
Table 4: Microwave vs. Conventional Coupling Performance
Parameter | Microwave Method | Conventional Method |
---|---|---|
Temperature | 150°C | 110°C |
Time | 30 minutes | 12 hours |
Catalyst Loading | 0.8 mol% Pd | 2 mol% Pd |
Solvent | DMAc | Toluene |
Yield (isolated) | 92% | 68% |
Protodeboronation | <1% | 15–20% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4